1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[2-(3-methylpyrrolidin-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-9-2-3-13(7-9)4-5-14-8-10(11)6-12-14/h6,8-9H,2-5,7,11H2,1H3 |
InChI Key |
NGBQGTXDFJFRQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)CCN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the 2-(3-methylpyrrolidin-1-yl)ethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
-
Step 1: Synthesis of Pyrazole Ring
Reagents: Hydrazine hydrate, 1,3-diketone
Conditions: Reflux in ethanol
Reaction: Formation of the pyrazole ring through cyclization
-
Step 2: Introduction of 2-(3-methylpyrrolidin-1-yl)ethyl Group
Reagents: 3-methylpyrrolidine, ethyl bromide
Conditions: Base-catalyzed alkylation
Reaction: N-alkylation to attach the 2-(3-methylpyrrolidin-1-yl)ethyl group to the pyrazole ring
Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvent, controlled temperature
Products: Oxidized derivatives of the pyrazole ring
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvent, low temperature
Products: Reduced amine derivatives
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature, inert atmosphere
Products: Halogenated pyrazole derivatives
These reactions are typically carried out under specific conditions to ensure selectivity and high yields. The major products formed from these reactions are often used as intermediates in further chemical synthesis or as final products in various applications.
Scientific Research Applications
1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
- Evaluated for its role in modulating specific biochemical pathways related to disease states.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Ethylamine Derivatives
1-[2-(Piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride
- Structure : Replaces 3-methylpyrrolidine with a piperidine ring (6-membered vs. 5-membered).
- Properties: The hydrochloride salt enhances aqueous solubility.
- Synthesis : Prepared via alkylation of pyrazole-4-amine intermediates, similar to methods in (e.g., copper-catalyzed coupling).
1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine
- Structure: Features a tertiary dimethylamino group instead of a cyclic amine.
- Properties : Lower molecular weight (154.21 vs. ~220–250 for pyrrolidine/piperidine analogs) and higher basicity due to the acyclic amine. Classified as hazardous (GHS H314) due to corrosivity, a concern absent in cyclic analogs .
Aromatic and Heterocyclic Substitutions
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyridinyl group at the 1-position and cyclopropylamine at the 4-position.
- Properties: Increased aromaticity from pyridine may enhance π-π stacking interactions. Reported melting point: 104–107°C .
- Synthesis : Low yield (17.9%) via copper-catalyzed coupling, suggesting synthetic challenges compared to ethyl-linked analogs .
1-[1-(Pyridin-4-yl)ethyl]-1H-pyrazol-5-amine
Pharmacological and Computational Data
- 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine : Demonstrated a docking score of −7.0 kcal/mol in COVID-19-related studies, indicating strong target affinity. Similar analogs with 3-methylpyrrolidine may exhibit comparable or superior binding due to optimized steric effects .
- Ceapin-A9 () : A pyrazole-4-amine derivative with a trifluoromethylbenzyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, a strategy applicable to the target compound .
Biological Activity
1-[2-(3-Methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine, identified by its CAS number 1250629-75-4, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₈N₄
- Molecular Weight : 194.28 g/mol
- Structure : The compound features a pyrazole ring with a substituted pyrrolidine moiety, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds derived from pyrazole have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| 1-[2-(3-Methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine | S. aureus | TBD |
| Related Pyrazole Derivative | E. coli | 2 |
Anti-inflammatory Properties
The compound's anti-inflammatory potential is hypothesized due to the presence of the pyrazole moiety, which is known to interact with inflammatory mediators. In vitro studies suggest that similar compounds can inhibit pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases .
Case Studies and Research Findings
- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of various pyrazole derivatives, including those structurally related to 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine. The results indicated promising activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing bioactivity .
- Mechanism of Action : Research has suggested that the mechanism underlying the antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. Further studies are needed to elucidate the precise pathways affected by this compound.
- Potential in Cancer Treatment : Preliminary research indicates that pyrazole derivatives may exhibit anticancer properties by inhibiting specific oncogenic pathways. For example, compounds targeting the HSF1 pathway have shown promise in preclinical models for ovarian cancer treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine, and how can intermediates be characterized?
- Methodology : The compound’s synthesis typically involves cyclization and functionalization steps. For example, pyrazole intermediates are often generated via cyclization of hydrazides or ketones using reagents like POCl₃ or Cs₂CO₃. Key intermediates (e.g., pyrazole carbonyl chlorides) are characterized via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and H/C NMR (pyrazole proton signals at δ 7.5–8.5 ppm and carbonyl carbons at ~160 ppm) .
- Experimental Design : Optimize reaction conditions (e.g., temperature, solvent) based on yield and purity. For instance, copper-catalyzed coupling reactions (as in ) may require inert atmospheres and extended reaction times (e.g., 48 hours at 35°C for 17.9% yield) .
Q. How can researchers validate the structural integrity of 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine?
- Methodology : Use multi-spectral analysis:
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 215 in ) .
- NMR : Identify pyrrolidine methyl groups (δ ~1.2–1.5 ppm) and pyrazole NH₂ signals (δ ~3.2 ppm as broad singlets) .
- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for structurally similar pyrazoles in .
Advanced Research Questions
Q. What strategies improve the low yield of copper-catalyzed coupling reactions in synthesizing pyrazole-amine derivatives?
- Methodology :
- Catalyst optimization : Test alternative copper sources (e.g., CuI vs. CuBr) and ligands (e.g., phenanthroline) to enhance reaction efficiency .
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates, as shown in for cyclopropaneamine coupling .
- Temperature gradients : Higher temperatures (e.g., 80°C) could accelerate kinetics but risk decomposition.
Q. How can structure-activity relationships (SAR) guide the design of 1H-pyrazol-4-amine derivatives with enhanced bioactivity?
- Methodology :
- Substituent variation : Modify the pyrrolidine methyl group () or pyrazole substituents ( ) to assess impacts on antibacterial/antimicrobial activity .
- Pharmacophore mapping : Use docking studies to predict interactions with targets (e.g., bacterial enzymes or carbonic anhydrases, as in ) .
- Bioassay validation : Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains, comparing results to structurally related compounds (e.g., oxadiazole derivatives in ) .
Q. How should researchers address contradictions in reported bioactivity data for pyrazole-amine analogs?
- Methodology :
- Data normalization : Control for variables like bacterial strain variability (e.g., E. coli vs. S. aureus in ) and assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Statistical analysis : Apply ANOVA or t-tests to compare replicate experiments, ensuring p-values <0.05 for significance.
- Meta-analysis : Cross-reference results with patents (e.g., DE4333659 in ) to identify trends in efficacy .
Q. What in vitro-to-in vivo translation challenges exist for pyrazole-amine derivatives, and how can they be mitigated?
- Methodology :
- ADME profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. For example, notes limitations of in vitro models for in vivo predictions .
- Toxicity screening : Use zebrafish or murine models to evaluate acute toxicity, prioritizing compounds with low IC₅₀ in cancer cell lines (e.g., MCF-7 in ) .
Data Analysis & Experimental Design
Q. How can researchers optimize reaction conditions using Design of Experiments (DoE)?
- Methodology :
- Factor selection : Prioritize variables like catalyst loading, solvent ratio, and temperature.
- Response surface modeling : Use software (e.g., JMP, Minitab) to predict optimal yields, as applied in ’s 17.9% yield reaction .
- Validation : Confirm predictions with triplicate runs, reporting mean ± SD.
Q. What analytical techniques resolve ambiguities in spectral data for pyrazole-amine regioisomers?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
